![molecular formula C15H19N3O5 B3002489 1-[2-羟基-2-(4-甲氧基苯基)乙基]-5-(羟甲基)-1H-1,2,3-三唑-4-甲酸乙酯 CAS No. 1986367-69-4](/img/structure/B3002489.png)

1-[2-羟基-2-(4-甲氧基苯基)乙基]-5-(羟甲基)-1H-1,2,3-三唑-4-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

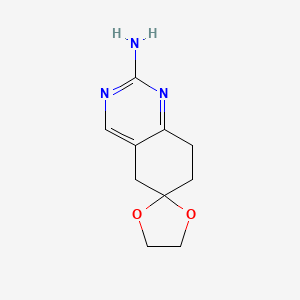

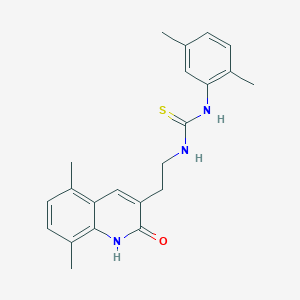

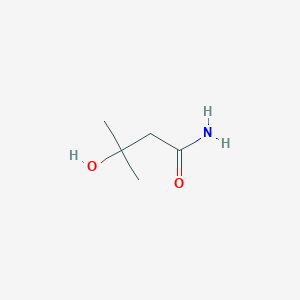

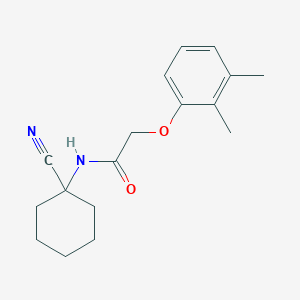

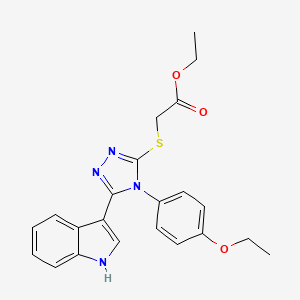

Ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,3-triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biologically active molecules .

Synthesis Analysis

The synthesis of related 1,2,3-triazole derivatives often involves "click chemistry," which is a class of biocompatible small molecule reactions commonly used to join substrates of choice with specificity and efficiency. One paper describes an efficient and convenient synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which is structurally similar to the compound of interest. The synthesis involves the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, a related compound, 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione, was characterized using density functional theory (DFT) calculations, which provided insights into the optimized geometry, vibrational frequencies, and NMR chemical shift values .

Chemical Reactions Analysis

1,2,3-Triazole derivatives are known for their reactivity and can participate in various chemical reactions. The 4-carboxy group present in these molecules is particularly advantageous as it can be easily transformed into other functional groups, expanding the chemical versatility of the triazole core . Additionally, the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates the potential for substituent variation at the triazole ring, which is important for the development of new compounds with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. For example, the presence of substituents such as the 4-methoxyphenyl group can affect the compound's solubility, melting point, and stability. Spectroscopic techniques like FT-IR, NMR, and mass spectrometry are commonly used to determine these properties and confirm the structure of synthesized compounds . Additionally, the study of molecular electrostatic potential (MEP) can provide information on the reactive sites of the molecule, which is crucial for understanding its reactivity and interactions with biological targets .

科学研究应用

合成和化学性质

点击化学合成:该化合物使用“点击化学”方法合成,涉及有机叠氮化物和末端炔烃的反应。该过程耐受各种取代的苯基亚胺和重氮化合物,导致完全取代的 1,2,3-三唑的有效生产 (J. Chen、Shuangshuang Liu 和 Kwunmin Chen,2010).

在肽合成中的作用:该化合物经过设计和合成,用于使用 Fmoc 化学进行固相肽合成。它是一种有效的偶联剂,能够实现高偶联效率和对每个偶联循环的实时监控 (Lu Jiang、A. Davison、G. Tennant 和 R. Ramage,1998).

代谢物的合成:已经实现了使用该化合物有效合成某些代谢物,展示了其在生产具有潜在药理特性的化合物的效用 (M. Mizuno 等,2006).

分子相互作用和分析:该化合物参与在固态中形成自组装二聚体,并且使用 Hirshfeld 表面分析和 DFT 计算等技术研究了其相互作用。这提供了对分子相互作用和键合的见解 (Muhammad Naeem Ahmed 等,2020).

药物和生物学研究

抗菌活性评估:已经合成了一些该化合物的衍生物并筛选了它们的抗菌活性,表明其在开发新的抗菌剂中具有潜在作用 (Seda Fandaklı 等,2012).

杂环化合物的药理潜力:该化合物中 1,2,4-三唑和吡唑片段的结构组合表明其具有与各种生物靶标相互作用的潜力,有助于药理研究 (S. Fedotov、A. S. Hotsulia 和 O. Panasenko,2022).

属性

IUPAC Name |

ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c1-3-23-15(21)14-12(9-19)18(17-16-14)8-13(20)10-4-6-11(22-2)7-5-10/h4-7,13,19-20H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIKNJLRDDXUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC(C2=CC=C(C=C2)OC)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)

![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3002424.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3002429.png)